2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
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Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound that features a pyrazole ring substituted with an iodine atom and a hydroxyl group attached to a methylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodopyrazole with 2-methylpropan-1-ol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-one.
Reduction: Formation of 2-(1H-pyrazol-1-yl)-2-methylpropan-1-ol.
Substitution: Formation of 2-(4-substituted-1H-pyrazol-1-yl)-2-methylpropan-1-ol.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-iodo-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol moiety instead of methylpropanol.
2-(4-iodo-1H-pyrazol-1-yl)acetamide: Contains an acetamide group instead of methylpropanol.
1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol: Similar but with a different substitution pattern on the pyrazole ring.
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylpropanol group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
2763760-37-6 |
---|---|
Molecular Formula |
C7H11IN2O |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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